molecular formula C12H14N2O B12906522 (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime

(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime

Cat. No.: B12906522
M. Wt: 202.25 g/mol
InChI Key: AIISQBGDIJHYGP-YIXHJXPBSA-N
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Description

(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic substituents. This particular compound features an indole moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, substituted with two methyl groups at the 1 and 2 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime typically involves the reaction of acetaldehyde with O-(1,2-dimethyl-1H-indol-3-yl) hydroxylamine. The reaction is carried out under mild acidic conditions to facilitate the formation of the oxime linkage. The general reaction scheme is as follows:

[ \text{CH}_3\text{CHO} + \text{O-(1,2-dimethyl-1H-indol-3-yl) hydroxylamine} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

(E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the indole moiety can interact with biological receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Acetaldehyde oxime: Lacks the indole moiety, making it less complex.

    Indole-3-carbinol: Contains the indole structure but lacks the oxime group.

    1,2-Dimethylindole: Similar indole structure but without the oxime functionality.

Uniqueness: (E)-Acetaldehyde O-(1,2-dimethyl-1H-indol-3-yl) oxime is unique due to the presence of both the indole and oxime functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

(E)-N-(1,2-dimethylindol-3-yl)oxyethanimine

InChI

InChI=1S/C12H14N2O/c1-4-13-15-12-9(2)14(3)11-8-6-5-7-10(11)12/h4-8H,1-3H3/b13-4+

InChI Key

AIISQBGDIJHYGP-YIXHJXPBSA-N

Isomeric SMILES

C/C=N/OC1=C(N(C2=CC=CC=C21)C)C

Canonical SMILES

CC=NOC1=C(N(C2=CC=CC=C21)C)C

Origin of Product

United States

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